(S)-2-Amino-2-(2-methoxyphenyl)acetic acid
(S)-2-Amino-2-(2-methoxyphenyl)acetic acid
(S)-Amino-(2-methoxy-phenyl)-acetic Acid is a homochiral α-arylglycine that can be asymmetrically synthesized from substituted aryl trichloromethyl ketones and CBS-catecholborane reagent.
Brand Name:
Vulcanchem
CAS No.:
103889-86-7
VCID:
VC21084153
InChI:
InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
SMILES:
COC1=CC=CC=C1C(C(=O)O)N
Molecular Formula:
C9H11NO3
Molecular Weight:
181.19 g/mol
(S)-2-Amino-2-(2-methoxyphenyl)acetic acid
CAS No.: 103889-86-7
Cat. No.: VC21084153
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-Amino-(2-methoxy-phenyl)-acetic Acid is a homochiral α-arylglycine that can be asymmetrically synthesized from substituted aryl trichloromethyl ketones and CBS-catecholborane reagent. |
|---|---|
| CAS No. | 103889-86-7 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2-methoxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 |
| Standard InChI Key | DQSACLYOIBPCJU-QMMMGPOBSA-N |
| Isomeric SMILES | COC1=CC=CC=C1[C@@H](C(=O)[O-])[NH3+] |
| SMILES | COC1=CC=CC=C1C(C(=O)O)N |
| Canonical SMILES | COC1=CC=CC=C1C(C(=O)[O-])[NH3+] |
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